Cas no 82131-05-3 (4-Iodobutyl Pivalate)

4-Iodobutyl Pivalate structure
4-Iodobutyl Pivalate structure
상품 이름:4-Iodobutyl Pivalate
CAS 번호:82131-05-3
MF:C9H17IO2
메가와트:284.134555578232
MDL:MFCD11502135
CID:1056335
PubChem ID:11832941

4-Iodobutyl Pivalate 화학적 및 물리적 성질

이름 및 식별자

    • 4-Iodobutyl Pivalate
    • (4-Iodobutyl)Pivalate
    • 4-iodobutyl 2,2-dimethylpropanoate
    • 4-Iodobutyl 2,2-dimethylpropanoate (ACI)
    • 2,2-Dimethyl-propionic acid 4-iodo-butyl ester
    • 82131-05-3
    • MFCD11502135
    • AKOS024438822
    • AS-32246
    • (4-IODOBUTYL) PIVALATE
    • CS-0455905
    • SY008615
    • DTXSID30474199
    • Propanoic acid, 2,2-dimethyl-, 4-iodobutyl ester
    • MDL: MFCD11502135
    • 인치: 1S/C9H17IO2/c1-9(2,3)8(11)12-7-5-4-6-10/h4-7H2,1-3H3
    • InChIKey: MGIGUULSKMFMTP-UHFFFAOYSA-N
    • 미소: O=C(C(C)(C)C)OCCCCI

계산된 속성

  • 정밀분자량: 284.02733g/mol
  • 동위원소 질량: 284.02733g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 138
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 26.3Ų
  • 소수점 매개변수 계산 참조값(XlogP): 3.5

실험적 성질

  • 플래시 포인트: 112.269℃

4-Iodobutyl Pivalate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
I737148-500mg
4-Iodobutyl Pivalate
82131-05-3
500mg
$ 135.00 2022-06-04
eNovation Chemicals LLC
D910651-1g
4-Iodobutyl Pivalate
82131-05-3 >95%
1g
$100 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1526572-250mg
4-Iodobutyl pivalate
82131-05-3 98%
250mg
¥435.00 2024-07-28
eNovation Chemicals LLC
D106038-25g
(4-Iodobutyl) Pivalate
82131-05-3 97%
25g
$2664 2024-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1526572-1g
4-Iodobutyl pivalate
82131-05-3 98%
1g
¥1012.00 2024-07-28
eNovation Chemicals LLC
D106038-25g
(4-Iodobutyl) Pivalate
82131-05-3 97%
25g
$2664 2025-02-20
eNovation Chemicals LLC
D910651-10g
4-Iodobutyl Pivalate
82131-05-3 >95%
10g
$455 2025-02-26
eNovation Chemicals LLC
D106038-25g
(4-Iodobutyl) Pivalate
82131-05-3 97%
25g
$2664 2025-02-27
eNovation Chemicals LLC
D106038-0.25g
(4-Iodobutyl) Pivalate
82131-05-3 97%
0.25g
$200 2023-09-02
TRC
I737148-100mg
4-Iodobutyl Pivalate
82131-05-3
100mg
$ 65.00 2022-06-04

4-Iodobutyl Pivalate 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Manganese Catalysts: Titanocene dichloride Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Diiodomethane Solvents: Tetrahydrofuran ;  2.5 h, rt
1.3 1.5 h, rt
참조
Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter
Duran-Pena, Maria Jesus; et al, European Journal of Organic Chemistry, 2016, 2016(21), 3584-3591

합성 방법 2

반응 조건
1.1 Reagents: Manganese Catalysts: Titanocene dichloride Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Diiodomethane Solvents: Tetrahydrofuran ;  2.5 h, rt
1.3 1.5 h, rt
참조
Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter
Duran-Pena, Maria Jesus; et al, European Journal of Organic Chemistry, 2016, 2016(21), 3584-3591

합성 방법 3

반응 조건
1.1 Reagents: Manganese Catalysts: Titanocene dichloride Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Diiodomethane Solvents: Tetrahydrofuran ;  2.5 h, rt
1.3 1.5 h, rt
참조
Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter
Duran-Pena, Maria Jesus; et al, European Journal of Organic Chemistry, 2016, 2016(21), 3584-3591

합성 방법 4

반응 조건
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  15 min, 0 °C; 0 °C → rt; 1 - 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations
Bull, James A.; et al, Journal of Organic Chemistry, 2008, 73(20), 8097-8100

합성 방법 5

반응 조건
1.1 Reagents: Sodium iodide ,  (Trifluoromethyl)trimethylsilane Catalysts: Cuprous iodide Solvents: Water ;  12 h, 150 °C
참조
Cu-Catalyzed Dual C-O Bonds Cleavage of Cyclic Ethers with Carboxylic Acids, NaI, and TMSCF3 to Give Iodoalkyl Ester
Lu, Dong; et al, Organic Letters, 2022, 24(15), 2826-2831

합성 방법 6

반응 조건
참조
Selective cleavage of ethers by sodium iodide and acyl chloride
Oku, Akira; et al, Tetrahedron Letters, 1982, 23(6), 681-4

합성 방법 7

반응 조건
1.1 Reagents: Sodium iodide Solvents: Acetonitrile ,  Tetrahydrofuran ;  2 - 10 °C; 2 h, 10 °C; 15 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
참조
Development of an Efficient and Scalable Process of a Respiratory Syncytial Virus Inhibitor
Provencal, David P.; et al, Organic Process Research & Development, 2004, 8(6), 903-908

합성 방법 8

반응 조건
1.1 Reagents: Manganese Catalysts: Titanocene dichloride Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Diiodomethane Solvents: Tetrahydrofuran ;  2.5 h, rt
1.3 1.5 h, rt
참조
Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter
Duran-Pena, Maria Jesus; et al, European Journal of Organic Chemistry, 2016, 2016(21), 3584-3591

합성 방법 9

반응 조건
1.1 < 5 min, rt
참조
Synthesis of n-alkyl terminal halohydrin esters from acid halides and cyclic ethers or thioethers under solvent- and catalyst-free conditions
Venkatesham, Kunuru; et al, RSC Advances, 2014, 4(94), 51991-51994

합성 방법 10

반응 조건
1.1 Reagents: Sodium iodide ;  10 min, rt
2.1 < 5 min, rt
참조
Synthesis of n-alkyl terminal halohydrin esters from acid halides and cyclic ethers or thioethers under solvent- and catalyst-free conditions
Venkatesham, Kunuru; et al, RSC Advances, 2014, 4(94), 51991-51994

4-Iodobutyl Pivalate Raw materials

4-Iodobutyl Pivalate Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:82131-05-3)4-Iodobutyl Pivalate
A21966
순결:99%
재다:25g
가격 ($):1327.0